molecular formula C19H28N6O3 B2487751 4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione CAS No. 878412-32-9

4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2487751
CAS No.: 878412-32-9
M. Wt: 388.472
InChI Key: VVBYTGZTAPGWGS-UHFFFAOYSA-N
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Description

4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound with a unique structure that includes multiple functional groups such as morpholine, methyl, and propyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione typically involves multiple steps, starting with the formation of the purine core. The reaction conditions may include the use of strong bases or acids, high temperatures, and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity. The choice of reagents and catalysts is crucial to optimize the reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups allows for diverse chemical transformations.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione may be used to study enzyme inhibition, receptor binding, and other biochemical processes.

Medicine: This compound has potential applications in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in biological systems. The exact mechanism may vary depending on the application and the specific biological context.

Comparison with Similar Compounds

  • 4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

  • 1-ethyl-4-(2-morpholin-4-ylethyl)-3,3-diphenyl-pyrrolidin-2-one

Uniqueness: 4,7,8-Trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and interactions, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)-6-propylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N6O3/c1-5-6-23-13(2)14(3)25-15-16(20-18(23)25)21(4)19(27)24(17(15)26)8-7-22-9-11-28-12-10-22/h5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBYTGZTAPGWGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCN4CCOCC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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